CZC24832

PI3Kγ selectivity Kinase inhibition Assay standardization

CZC24832 is the benchmark tool for dissecting PI3Kγ-dependent pathways in inflammation and immuno-oncology. Its unmatched selectivity profile—only 2 hits from >1,000 proteins within a 100-fold selectivity window—ensures phenotypes like reduced IL-17A production (IC50 1.5 µM) and impaired neutrophil migration (IC50 1.0 µM) are directly attributable to PI3Kγ inhibition. This oral bioavailable positive control (37% in rat) delivers a 53% reduction in histopathological joint damage at 10 mg/kg BID in CIA models, providing a robust benchmark for next-generation inhibitor development. Choose CZC24832 for reliable, isoform-specific results.

Molecular Formula C15H17FN6O2S
Molecular Weight 364.4 g/mol
CAS No. 1159824-67-5
Cat. No. B612260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCZC24832
CAS1159824-67-5
SynonymsCZC24832;  CZC-24832;  CZC 24832
Molecular FormulaC15H17FN6O2S
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NS(=O)(=O)C1=CN=CC(=C1)C2=CN3C(=NC(=N3)N)C(=C2)F
InChIInChI=1S/C15H17FN6O2S/c1-15(2,3)21-25(23,24)11-4-9(6-18-7-11)10-5-12(16)13-19-14(17)20-22(13)8-10/h4-8,21H,1-3H3,(H2,17,20)
InChIKeyRXRZPHQBTHQXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CZC24832 Procurement and Selection: Baseline Profile of a First-in-Class PI3Kγ-Selective Small Molecule Inhibitor


CZC24832 (CAS 1159824-67-5) is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), with a reported biochemical IC₅₀ of 27 nM and an apparent dissociation constant (Kdᵃᵖᵖ) of 19 nM for the p110γ catalytic subunit [1]. As a member of the triazolopyridine chemotype, this compound is recognized as the first highly selective inhibitor of the PI3Kγ isoform to demonstrate robust efficacy in both in vitro and in vivo models of inflammation [2]. The small molecule (MW = 364.4 g/mol; C₁₅H₁₇FN₆O₂S) exhibits a defined selectivity window against related class I PI3K isoforms, particularly PI3Kα, PI3Kβ, and PI3Kδ, which is critical for target validation and mechanism-of-action studies .

Why Substituting CZC24832 with Alternative Pan-PI3K or Dual PI3Kδ/γ Inhibitors Compromises Experimental Reproducibility


The PI3K class I family consists of four distinct catalytic isoforms (p110α, p110β, p110γ, p110δ) with divergent tissue expression patterns and non-redundant signaling roles in immune cell function, cancer, and metabolism. Generic substitution of CZC24832—a tool compound with a narrow, well-characterized selectivity window—with a pan-PI3K inhibitor (e.g., GSK2126458) or a dual PI3Kδ/γ inhibitor (e.g., duvelisib) introduces confounding pharmacological variables that obscure isoform-specific contributions. For instance, pan-PI3K inhibition ablates the activity of all class I isoforms simultaneously, eliminating the ability to dissect the unique and sometimes opposing roles of PI3Kγ versus PI3Kδ in processes such as neutrophil chemotaxis, T helper 17 (TH17) cell differentiation, and malignant B cell migration [1][2]. Direct quantitative evidence presented below demonstrates that even structurally related PI3Kγ inhibitors (e.g., IPI-549) exhibit different off-target interaction fingerprints and in vivo functional profiles. Therefore, reagent selection cannot be based on nominal target class alone; the specific quantitative selectivity, cellular potency, and pharmacokinetic (PK) parameters of CZC24832 are mandatory for the faithful recapitulation of PI3Kγ-dependent biology and for cross-study comparability in inflammation and immuno-oncology research .

CZC24832 Quantitative Differentiation: Head-to-Head Selectivity, Functional Potency, and In Vivo Performance Metrics


PI3Kγ Isoform Biochemical Selectivity: CZC24832 vs. Eganelisib (IPI-549) vs. AS-252424

In cell-free enzymatic assays, CZC24832 demonstrates a PI3Kγ IC₅₀ of 27 nM, with a 10-fold selectivity window against PI3Kβ (IC₅₀ = 1.1 µM) and >100-fold selectivity against PI3Kα and PI3Kδ (IC₅₀ > 10 µM and 8.194 µM, respectively) . By comparison, the later-generation PI3Kγ inhibitor IPI-549 (eganelisib) exhibits a more potent IC₅₀ of 16 nM, while AS-252424, a structurally related tool compound, shows an IC₅₀ of 30–33 nM . While IPI-549 is also described as having >100-fold selectivity over other kinases, the specific off-target interactions and the broader kinome selectivity profiles of these three PI3Kγ inhibitors are not identical, making CZC24832 the preferred reference standard for studies requiring the original, most extensively characterized PI3Kγ-selective chemotype with a fully disclosed 1,076-target selectivity panel [1].

PI3Kγ selectivity Kinase inhibition Assay standardization

Kinome-Wide Off-Target Selectivity Profiling: Quantitative Analysis Against 1,076 Protein and Lipid Kinases

A high-throughput chemoproteomics screen evaluated CZC24832 against a panel of 154 identified lipid and protein kinases, supplemented by 922 other proteins, representing a comprehensive 1,076-target selectivity assessment. Within a 100-fold selectivity window relative to the PI3Kγ IC₅₀ (i.e., up to 2.7 µM), only two off-target proteins were identified: PI3Kβ (IC₅₀ = 1.1 µM, representing a 41-fold selectivity index) and phosphatidylinositol-5-phosphate 4-kinase type-2 gamma (PIP4K2C) [1]. No other kinases, including all other class I PI3K isoforms (α and δ), exhibited binding or inhibition below this threshold. This contrasts with many commercially available PI3K inhibitors, for which full kinome-wide interaction maps are either not disclosed or reveal a more promiscuous target profile [2].

Chemical proteomics Off-target profiling Target engagement

Functional Potency in Cellular Migration Assays: CZC24832 vs. Duvelisib and Idelalisib

In a direct functional comparison using primary chronic lymphocytic leukemia (CLL) patient samples, pharmaceutical inhibition of PI3Kγ with CZC24832 (1 µM) significantly impaired CLL cell migration. Critically, the dual PI3Kδ/γ inhibitor duvelisib had a greater impact on migration than CZC24832 alone, demonstrating that a dual inhibitor produces a distinct, non-additive functional phenotype relative to a PI3Kγ-selective agent [1]. Furthermore, in multiple myeloma (MM) models, co-culture with bone marrow stromal cells (BMSC) followed by treatment with idelalisib (1 µM), CZC24832 (1 µM), or duvelisib (1 µM) revealed differential effects on apoptosis induction, underscoring the isoform-specific contributions to cell survival [2]. These findings confirm that CZC24832 exerts a unique functional signature that cannot be recapitulated by either a PI3Kδ-specific inhibitor (idelalisib) or a dual PI3Kδ/γ inhibitor (duvelisib).

Cell migration CLL Functional selectivity

Systemic Exposure and Oral Bioavailability: Enabling In Vivo Target Validation Studies

Pharmacokinetic characterization in male Wistar rats reveals that CZC24832 possesses a favorable in vivo profile suitable for chronic oral dosing in preclinical disease models. Following intravenous (0.2 mg/kg) and oral (10 mg/kg) administration, CZC24832 exhibited low systemic clearance (CL = 0.84 L/h/kg) and an oral bioavailability (F) of 37% [1]. This level of oral exposure is sufficient to achieve target engagement and therapeutic effects in rodent models of inflammation and autoimmunity, as demonstrated by dose-dependent reduction in granulocyte recruitment in the IL-8 air pouch model (80% inhibition at 10 mg/kg p.o.) [2].

Pharmacokinetics Oral bioavailability In vivo pharmacology

In Vivo Efficacy in Autoimmune Inflammation: Collagen-Induced Arthritis (CIA) Model

In a therapeutic collagen-induced arthritis (CIA) model, mice treated orally with CZC24832 at 10 mg/kg twice daily exhibited a 53% reduction in bone and cartilage destruction, as quantified by histopathological analysis, and a 38% reduction in overall clinical disease parameters compared to vehicle-treated controls [1]. Lower doses (3 mg/kg) also showed a significant, though less pronounced, decrease in disease severity [2]. This in vivo efficacy correlates with the compound's ability to inhibit TH17 cell differentiation, a key pathogenic driver in CIA and human rheumatoid arthritis [1].

Autoimmunity Rheumatoid arthritis Histopathology

Suppression of T Helper 17 (TH17) Cell Differentiation and IL-17A Production

In human T-cell assays (the BT system), CZC24832 produced a profound, concentration-dependent inhibition of IL-17A production, with a calculated IC₅₀ of 1.5 µM . This functional readout was accompanied by suppression of other B-cell activation markers such as IL-6 and IgG. Mechanistically, CZC24832 inhibits the expression of the master transcription factor RORγt, which drives TH17 cell differentiation, thereby reinforcing the causal link between PI3Kγ kinase activity and the TH17 lineage [1]. The cellular IC₅₀ for IL-17A inhibition (1.5 µM) aligns well with the compound's cellular potency in other PI3Kγ-dependent functional assays, such as C5a-induced AKT phosphorylation (IC₅₀ = 1.2 µM) and fMLP-induced neutrophil migration (IC₅₀ = 1.0 µM) .

Immunology TH17 Cytokine inhibition

Optimal Research Applications for CZC24832: When and Why to Select This PI3Kγ Tool Compound


Target Deconvolution and Isoform-Specific Mechanism-of-Action Studies in Immunology

CZC24832 is the benchmark tool for delineating the specific role of PI3Kγ in complex immune cell signaling networks. Because of its well-documented off-target profile (only 2 hits from >1,000 proteins screened within a 100-fold selectivity window) [1], researchers can confidently attribute observed phenotypes—such as reduced IL-17A production (IC₅₀ = 1.5 µM) or impaired neutrophil migration (IC₅₀ = 1.0 µM)—directly to PI3Kγ catalytic inhibition rather than to cross-reactivity with other PI3K isoforms or unrelated kinases. This selectivity is paramount when comparing results to data generated with dual PI3Kδ/γ inhibitors like duvelisib, which produce distinct functional outcomes in assays of B-cell migration and adhesion [2].

Preclinical Validation of PI3Kγ as a Therapeutic Target in Chronic Inflammatory and Autoimmune Diseases

In vivo pharmacologists developing new therapies for rheumatoid arthritis or other TH17-driven autoimmune conditions should procure CZC24832 as a positive control and chemical validation tool. The compound's oral bioavailability (37% in rat) and low clearance (0.84 L/h/kg) enable convenient, repeat-dose oral gavage studies . Its proven, dose-dependent efficacy in the collagen-induced arthritis (CIA) model—including a 53% reduction in histopathological joint damage at 10 mg/kg BID—provides a robust, quantitative benchmark against which to measure the efficacy of novel, next-generation PI3Kγ inhibitors or alternative therapeutic modalities .

Comparative Oncology Studies Differentiating PI3Kγ from PI3Kδ in the Tumor Microenvironment

For investigators examining the non-redundant functions of class I PI3K isoforms in the tumor microenvironment—particularly in B-cell malignancies like chronic lymphocytic leukemia (CLL) and multiple myeloma (MM)—CZC24832 is an indispensable reagent. Direct comparative studies have shown that while CZC24832 significantly impairs CLL cell migration, the dual PI3Kδ/γ inhibitor duvelisib exerts an even greater effect [2]. Therefore, experiments designed to isolate the contribution of the γ isoform to processes such as chemokine gradient sensing, stromal cell adhesion, and immune evasion must utilize CZC24832; substitution with a dual inhibitor would systematically over-represent the role of PI3Kγ. The compound has also been effectively deployed in multi-compound panels (alongside p110α, p110β, and p110δ inhibitors) to map isoform dependencies in rhabdomyosarcoma (RMS) and other solid tumor cell lines [3].

Kinome-Wide Chemical Proteomics and Selectivity Benchmarking

Analytical chemistry and chemical biology core facilities can rely on CZC24832 as a 'gold standard' calibrator for developing and validating kinase selectivity assays, particularly in chemoproteomics platforms (e.g., kinobeads or thermal proteome profiling). The compound's exhaustive characterization against a 1,076-protein panel provides a publicly available reference dataset of target engagement and off-target binding affinities [1]. This enables researchers to benchmark the selectivity of their own novel chemical matter, to validate the performance of their in-house kinase profiling platforms, or to identify the specific kinases (PI3Kβ and PIP4K2C) that require orthogonal validation when interpreting PI3Kγ-dependent phenotypic data in their particular cellular model [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CZC24832

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.